molecular formula C12H11NO3 B1296331 N-(3-Oxobutyl)phthalimide CAS No. 3783-77-5

N-(3-Oxobutyl)phthalimide

Cat. No.: B1296331
CAS No.: 3783-77-5
M. Wt: 217.22 g/mol
InChI Key: ONTXCMXICQNNNO-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-(3-Oxobutyl)phthalimide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Safety and Hazards

The safety information for “N-(3-Oxobutyl)phthalimide” indicates a GHS07 pictogram and a warning signal word . The material safety data sheet (MSDS) can be found online .

Future Directions

“N-(3-Oxobutyl)phthalimide” is currently offered for experimental and research use . It has generated significant interest in the scientific community due to its unique properties and potential applications across various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutyl)phthalimide typically involves the reaction of phthalic anhydride with 3-oxobutylamine. This reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the imide bond, resulting in the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxobutyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of N-(3-Oxobutyl)phthalimide: this compound stands out due to its specific 3-oxobutyl substituent, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2-(3-oxobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(14)6-7-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTXCMXICQNNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302891
Record name N-(3-Oxobutyl)phthalimide
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3783-77-5
Record name 2-(3-Oxobutyl)-1H-isoindole-1,3(2H)-dione
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Record name NSC 154919
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Record name 3783-77-5
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Record name N-(3-Oxobutyl)phthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(3-oxobutyl)
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Synthesis routes and methods I

Procedure details

Prepare a suspension of phthalimide (5 g, 34 mmol) in ethyl acetate (40 mL). Add methyl vinyl ketone (2.8 mL, 34 mmol) followed by NaOEt (116 mg, 1.7 mmol) in ethanol (10 mL). Stir the reaction at room temperature for 2 hours, then heat to reflux and stir for 3 hours. Concentrate the reaction in vacuo to a solid. Recrystallize the solid from ethanol to afford 2-(3-oxobutyl)isoindole-1,3-dione (6.8 g). 1H NMR (CDCl3) δ 7.82-7.88 (m, 2H), 7.69-7.77 (m, 2H), 3.97 (t, J=7 Hz, 2H), 2.88 (t, J=7 Hz, 2H), 2.20 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
116 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a well-stirred milky suspension of phthalimide (60.0 g, 408.0 mmol, 1.00 eq.) and 3-buten-2-one (33.2 mL, 408.0 mmol, 1.00 eq.) in anhydrous ethyl acetate (400 mL) under N2, a freshly prepared yellow homogeneous solution of sodium ethoxide (1.4 g, 20.4 mmol, 0.05 eq.) in anhydrous ethanol (100 mL) was added dropwise (over 35 min.). After completion of the addition, the resulting slightly yellow heterogeneous mixture was further stirred at r.t. for 2 hours. The beige heterogeneous mixture was then refluxed (oil bath temperature=90° C.) for 2 hours. The resulting orange homogeneous solution was then allowed to slowly cool down to r.t. The resulting heterogeneous mixture was concentrated to dryness in vacuo to afford a beige solid which was recrystallized from EtOH to afford the title compound as a beige solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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